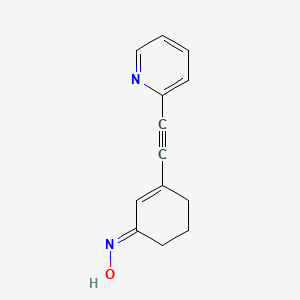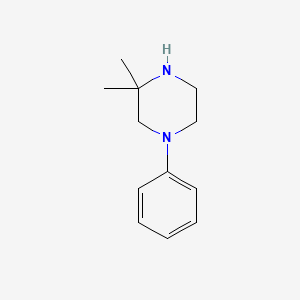![molecular formula C20H25N5O2 B12273351 N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)
N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a pyrimidine moiety, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.
Coupling reactions: The piperidine and pyrimidine intermediates are coupled using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, HOBt).
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its signaling activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide analogs: Compounds with similar structures but different substituents on the piperidine or pyrimidine rings.
Other piperidine derivatives: Compounds containing the piperidine ring but with different functional groups or additional rings.
Pyrimidine-based compounds: Compounds with the pyrimidine moiety but different linking groups or additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H25N5O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O2/c1-14-11-21-20(22-12-14)24(3)18-5-4-10-25(13-18)19(27)16-6-8-17(9-7-16)23-15(2)26/h6-9,11-12,18H,4-5,10,13H2,1-3H3,(H,23,26) |
Clé InChI |
QPMWJLDKZZEOBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12273283.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid](/img/structure/B12273290.png)

![11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12273301.png)
![3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12273322.png)
![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273326.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline](/img/structure/B12273329.png)
![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)

![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
